- Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992
Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)
90-10-8 structure
Product Name:N-Methyl-N-phenylbenzenesulfonamide
Número CAS:90-10-8
MF:C13H13NO2S
Megavatios:247.3128221035
MDL:MFCD00514036
CID:34546
PubChem ID:135963
Update Time:2025-05-21
N-Methyl-N-phenylbenzenesulfonamide Propiedades químicas y físicas
Nombre e identificación
-
- N-Methyl-N-phenylbenzenesulfonamide
- BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
- Benzenesulfonamide,N-methyl-N-phenyl
- Benzenesulfonanilide,N-methyl
- N-Methylbenzenesulfonanilide
- N-methyl-benzenesulfonylanilide
- N-Methylbenzenesulphanilide
- N-Methyl-benzolsulfonanilid
- N-methyl-N-phenylbenzenesulphonamide
- N-methylphenylsulphonanilide
- Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
- NSC 77060
- N-Methyl-N-Phenyl Benzene Sulfonamide
- N-Methyl-N-phenylbenzenesulfonamide #
- SR-01000398121
- NSC77060
- AC-18197
- DTXSID20237977
- Benzenesulfonanilide, N-methyl-
- AKOS001391097
- NCIOpen2_004148
- 90-10-8
- MFCD00514036
- KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Benzenesulfonamide, N-methyl-N-phenyl-
- SR-01000398121-1
- SCHEMBL812702
- n-methyl-n-phenyl-benzenesulfonamide
- NSC-77060
- Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylbenzenesulfonamide (ACI)
- DTXCID70160468
-
- MDL: MFCD00514036
- Renchi: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
- Clave inchi: KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Sonrisas: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O
Atributos calculados
- Calidad precisa: 247.06700
- Masa isotópica única: 220.063663
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 343
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 45.8
- Xlogp3: 2.6
Propiedades experimentales
- Denso: 1.254
- Punto de ebullición: 380.4°C at 760 mmHg
- Punto de inflamación: 183.8°C
- índice de refracción: 1.615
- PSA: 45.76000
- Logp: 3.59250
- Presión de vapor: 0.0±0.9 mmHg at 25°C
N-Methyl-N-phenylbenzenesulfonamide Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-N-phenylbenzenesulfonamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | M343625-50mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343625-100mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M343625-500mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 500mg |
$ 275.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 250mg |
¥1782.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-1g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 1g |
¥3302.0 | 2021-09-08 | ||
| Alichem | A019088890-5g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 5g |
$852.24 | 2023-08-31 | |
| Alichem | A019088890-10g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 10g |
$1181.88 | 2023-08-31 | |
| Alichem | A019088890-25g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 25g |
$1969.80 | 2023-08-31 | |
| Cooke Chemical | F156123-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 250mg |
RMB 2288.00 | 2025-02-21 | |
| Cooke Chemical | F156123-1g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 1g |
RMB 7358.40 | 2025-02-21 |
N-Methyl-N-phenylbenzenesulfonamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Iodine , Oxygen Solvents: 1,2-Dichloroethane ; 16 h, 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Durene , Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
Referencia
- UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction, Tetrahedron Letters, 2006, 47(28), 4973-4978
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 25 °C
Referencia
- Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light, Chemistry - A European Journal, 2016, 22(29), 9929-9932
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, reflux
Referencia
- Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamides, ChemistrySelect, 2018, 3(15), 4129-4132
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol , Water ; 10 min, 25 - 28 °C
Referencia
- Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes, Journal of Organic Chemistry, 2021, 86(3), 2117-2134
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Titania Solvents: Ethanol ; 1 h, rt
Referencia
- Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines, Catalysis Science & Technology, 2020, 10(20), 6825-6839
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine , Cuprous iodide Solvents: Dimethylformamide ; 48 h, 100 °C; 100 °C → rt
Referencia
- Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands, Tetrahedron Letters, 2005, 46(43), 7295-7298
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Chloroform ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referencia
- Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649
N-Methyl-N-phenylbenzenesulfonamide Raw materials
- Phenylboronic acid
- Iodobenzene
- Benzenesulfinic acid, sodium salt
- N-methylbenzenesulfonamide
- N-Phenylbenzenesulfonamide
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-diphenyl-
N-Methyl-N-phenylbenzenesulfonamide Preparation Products
N-Methyl-N-phenylbenzenesulfonamide Literatura relevante
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
90-10-8 (N-Methyl-N-phenylbenzenesulfonamide) Productos relacionados
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Proveedores recomendados
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Proveedor de China
Lote